molecular formula C10H10N2O2 B11908180 1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B11908180
M. Wt: 190.20 g/mol
InChI Key: XDCHPRZXBAPFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-methyl-3-nitropyridine and sodium methoxide, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is unique due to its specific structural features and the presence of an ethyl group at the 1-position. This structural uniqueness contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-ethylpyrrolo[2,3-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-2-12-6-8(10(13)14)7-3-4-11-5-9(7)12/h3-6H,2H2,1H3,(H,13,14)

InChI Key

XDCHPRZXBAPFOJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=NC=C2)C(=O)O

Origin of Product

United States

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